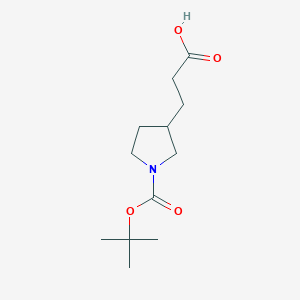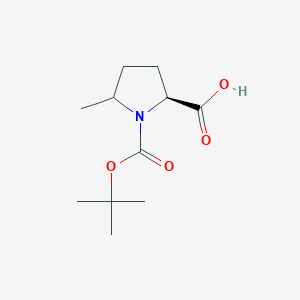![molecular formula C7H14Cl2F2N2 B1441334 (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1305712-21-3](/img/structure/B1441334.png)
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Vue d'ensemble
Description
“(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine, the core structure of “(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The presence of nitrogen atoms in the structure allows for various chemical reactions and biological activities .Applications De Recherche Scientifique
Pyrrolopyrazine derivatives, including “(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride”, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Here are some of the biological activities exhibited by compounds with this scaffold :
-
Kinase Inhibitory Activity : Pyrrolopyrazine derivatives have shown inhibitory activity against various kinases . Kinases are enzymes that play a crucial role in the regulation of cellular processes. Inhibitors of these enzymes are often used in the treatment of diseases such as cancer .
-
Natural Products : Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life . These compounds often exhibit a wide range of biological activities and are of interest in the development of new drugs .
-
Organic Materials : Pyrrolopyrazine derivatives have been used in the development of organic materials . These materials have a wide range of applications, including in electronics, photonics, and energy storage .
-
Pharmaceuticals : Pyrrolopyrazine derivatives are widely used in the pharmaceutical industry . They are often used as building blocks in the synthesis of more complex molecules with therapeutic properties .
-
Perfumeries and Food Industries : Pyrazine derivatives, a class of compounds closely related to pyrrolopyrazines, have been used extensively in perfumeries and food industries . They contribute to the aroma and flavor of a variety of products .
-
Antidiabetic Activity : Some pyrazine derivatives have shown antidiabetic activity . They have been used in the development of drugs for the treatment of diabetes .
-
Neurological Disorders : Pyrrolopyrazine derivatives may have potential applications in the treatment of neurological disorders. Some studies suggest that these compounds can interact with various receptors in the brain, which could make them useful in treating conditions like depression, anxiety, and schizophrenia .
-
Cardiovascular Diseases : These compounds may also have applications in the treatment of cardiovascular diseases. For example, they might be used to develop new drugs that can help regulate blood pressure, treat heart failure, or prevent blood clots .
-
Immunological Disorders : Pyrrolopyrazine derivatives could potentially be used to treat various immunological disorders. They might be able to modulate the immune response, which could make them useful in treating conditions like autoimmune diseases .
-
Metabolic Disorders : These compounds may have applications in the treatment of metabolic disorders. For example, they might be used to develop new drugs that can help regulate blood sugar levels, treat obesity, or manage cholesterol levels .
-
Infectious Diseases : Pyrrolopyrazine derivatives could potentially be used to treat various infectious diseases. They might be able to inhibit the growth of bacteria, viruses, or fungi, which could make them useful in treating conditions like tuberculosis, HIV, or candidiasis .
-
Dermatological Conditions : These compounds may also have applications in the treatment of dermatological conditions. For example, they might be used to develop new drugs that can help treat conditions like psoriasis, eczema, or acne .
Orientations Futures
The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJVCXSBJSFOG-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC(C[C@H]2CN1)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride | |
CAS RN |
1305712-21-3 | |
| Record name | (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)






![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)

![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
